1,6-HEXANEDIOL

Overview

Description

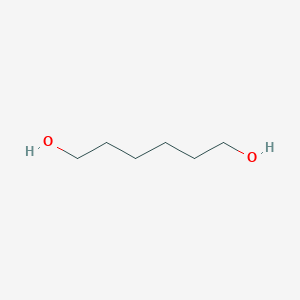

Hexane-1,6-Diol, also known as 1,6-Hexanediol, is an organic compound with the molecular formula C6H14O2. It is a colorless, water-soluble solid that is commonly used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the terminal carbon atoms of a six-carbon linear chain.

Preparation Methods

Chemical Reactions Analysis

Hydrogenolysis and Catalytic Conversion

1,6-Hexanediol is synthesized via catalytic hydrogenolysis of biomass-derived intermediates. Key pathways include:

From 5-Hydroxymethylfurfural (HMF)

A double-layered catalyst system (Pd/SiO₂ + Ir–ReOₓ/SiO₂) achieves 57.8% HDO yield under optimized conditions (373 K, 7.0 MPa H₂, 40% water/60% THF solvent) . The reaction mechanism involves:

-

HMF hydrogenation to 2,5-dihydroxymethylfuran.

-

Ring-opening hydrogenolysis to form HDO.

Critical Factors :

-

Brønsted acidic sites enhance HDO selectivity by suppressing over-hydrogenolysis to hexane or hexanol .

-

High H₂ pressure stabilizes intermediates, favoring diol formation .

From Tetrahydrofuran-2,5-dimethanol (THFDM)

Pt–WOₓ/TiO₂ catalysts enable THFDM conversion to HDO via selective C–O bond cleavage :

Dehydration Reactions

Dehydration of HDO or its precursors forms cyclic ethers or unsaturated compounds:

Cyclohexane to HDO

A biocatalytic cascade using E. coli consortia converts cyclohexane to HDO in one pot :

-

Enzymes: Alkane monooxygenase, alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.

Thermochemical Dehydration

Hexanediol undergoes dehydration to form oxepane or substituted tetrahydrofurans :

-

Catalysts: Acidic zeolites or SiAl-based materials.

-

Example: THP2M (tetrahydropyran-2-methanol) → 2,3,4,5-tetrahydrooxepine (THO) .

Esterification and Polymerization

HDO serves as a monomer for polyesters and polyurethanes:

Polyurethane Production

-

HDO reacts with diisocyanates (e.g., MDI) to form urethane linkages.

Biochemical Interactions

HDO disrupts biomolecular condensates by interfering with hydrophobic interactions :

-

Mechanism : Competes with FG-nucleoporin cohesion in nuclear pore complexes .

-

Concentration Effects :

Hydrogenation and Oxidation

While direct oxidation of HDO is less documented, its precursors undergo oxidation:

Scientific Research Applications

Polymer Production

1,6-Hexanediol is predominantly used as a precursor in the synthesis of polyurethanes (PUs), which are utilized in numerous applications due to their excellent mechanical properties and versatility.

- Polyurethanes : HDO serves as a chain extender in PU formulations, enhancing properties such as flexibility, durability, and chemical resistance. The polyurethane segment is projected to be the largest application area for HDO due to rising demand in automotive and construction sectors .

- Polyester Resins : HDO is also employed in the production of polyester resins used for coatings and adhesives. Its incorporation improves the thermal stability and mechanical strength of the final products .

Coatings

The demand for high-performance coatings has significantly increased the use of this compound:

- Anti-Corrosive Coatings : HDO is used in formulations that require enhanced corrosion resistance, making it ideal for automotive and industrial applications .

- UV Curable Coatings : Its ability to react under UV light makes it suitable for UV-curable coatings, which are increasingly popular due to their quick curing times and reduced environmental impact .

- Wood and Coil Coatings : HDO is incorporated into coatings designed for wood preservation and metal protection, improving adhesion and durability .

Adhesives

In adhesive formulations, this compound contributes to improved bonding strength and flexibility:

- Thermoplastic Polyurethane Adhesives : These adhesives benefit from HDO's properties, providing strong bonds while maintaining flexibility even under stress .

- Epoxy Resins : HDO acts as a reactive diluent in epoxy systems, reducing viscosity while enhancing reactivity during curing processes. This application is particularly relevant in construction and electronic packaging materials .

Emerging Applications

Recent research has identified several innovative uses for this compound:

- 3D Printing : As the additive manufacturing industry grows, HDO is being explored as a component in filaments that require specific mechanical properties and thermal stability .

- Biodegradable Polymers : There is increasing interest in bio-based alternatives to traditional petrochemical-derived compounds. Research into bio-based this compound aims to create sustainable materials with similar performance characteristics .

Case Study 1: Automotive Industry

In automotive applications, HDO-modified polyurethanes are utilized in interior components due to their excellent abrasion resistance and low-temperature flexibility. The integration of HDO has been shown to enhance the lifespan of these materials under varying environmental conditions.

Case Study 2: Construction Materials

HDO's role in developing high-performance coatings for construction materials has been extensively documented. For instance, its use in anti-corrosive coatings has improved the durability of steel structures exposed to harsh environments.

Data Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polyurethanes | Foam insulation, elastomers | Flexibility, durability |

| Coatings | Anti-corrosive, UV-curable | Enhanced adhesion and resistance |

| Adhesives | Thermoplastic PU adhesives | Strong bonding with flexibility |

| Emerging Technologies | 3D printing filaments | Tailored mechanical properties |

| Biodegradable Polymers | Sustainable material development | Reduced environmental impact |

Mechanism of Action

Hexane-1,6-Diol exerts its effects primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions. In the context of biomolecular condensates, Hexane-1,6-Diol disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates .

Comparison with Similar Compounds

Hexane-1,6-Diol can be compared with other diols such as 2,5-Hexanediol and 1,4-Butanediol:

2,5-Hexanediol: This compound has hydroxyl groups on the second and fifth carbon atoms.

1,4-Butanediol: This compound has a shorter carbon chain and hydroxyl groups on the first and fourth carbon atoms.

Hexane-1,6-Diol is unique due to its longer carbon chain and terminal hydroxyl groups, which contribute to its distinct chemical properties and applications.

Biological Activity

1,6-Hexanediol (1,6-HD) is a diol compound widely used in various industrial applications, including as a solvent and in the synthesis of polymers. Recent research has shed light on its biological activities, particularly its effects on cellular processes. This article reviews the biological activity of this compound, focusing on its impact on kinase and phosphatase activities, cytotoxicity, and genotoxicity.

This compound has the molecular formula and is characterized by its two hydroxyl groups. Its structure allows it to engage in hydrogen bonding, making it a versatile solvent for various chemical reactions.

Impairment of Kinase and Phosphatase Activity

Research indicates that this compound significantly impairs the activity of kinases and phosphatases in a dose-dependent manner. For instance, studies have shown that treatment with 1,6-HD reduces the activity of cyclin-dependent kinase (Cdk) complexes such as Cdk9/CycT1, which are crucial for transcriptional regulation. The inhibition occurs independently of liquid-liquid phase separation (LLPS), suggesting that 1,6-HD interferes with the structural integrity of these proteins rather than merely disrupting phase-separated condensates .

Table 1: Effects of this compound on Kinase Activity

| Kinase Complex | Effect of 1,6-HD | Concentration Used |

|---|---|---|

| Cdk9/CycT1 | Significant inhibition | 5% |

| Cdk7/CycH | Significant inhibition | 5% |

| Cdk12/CycK | Significant inhibition | 5% |

| DYRK1A | Significant inhibition | 5% |

Impact on Cell Viability

In studies involving Schizosaccharomyces pombe (fission yeast), treatment with this compound resulted in a drastic decrease in cell survival and growth rates. The compound also led to an increase in DNA damage foci while reducing HP1 protein foci. Notably, there was no evidence of increased genomic instability in specific phase-separated domains such as heterochromatin .

Table 2: Cytotoxic Effects of this compound on Schizosaccharomyces pombe

| Treatment Concentration | Cell Survival Rate (%) | DNA Damage Foci Count |

|---|---|---|

| Control | 100 | Low |

| 5% | ~30 | High |

| 10% | ~10 | Very High |

Chromatin Condensation

Recent findings have demonstrated that this compound induces hyper-condensation of chromatin in human cells. This effect was observed through live-cell imaging techniques that tracked chromatin motion. The treatment resulted in a global suppression of chromatin dynamics, indicating that 1,6-HD can significantly alter chromatin architecture .

Study on Human Cells

In an experimental setup using HeLa cells, researchers found that treatment with 1,6-HD led to rapid immobilization and condensation of chromatin structures. This hyper-condensation was associated with reduced cellular function and viability over time .

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are commonly used for 1,6-Hexanediol, and how do reaction conditions influence purity and yield?

- Methodological Answer : this compound is typically synthesized via the hydrogenation of adipic acid or its esters (e.g., dimethyl adipate) using catalysts like copper chromite or Raney nickel. Key variables include temperature (150–250°C), hydrogen pressure (50–200 bar), and catalyst loading (5–10 wt%). Post-reaction purification involves distillation under reduced pressure (≤10 mmHg) to isolate the diol. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) to minimize side products like cyclic ethers .

Q. Which spectroscopic techniques are most effective for characterizing this compound in polymer matrices?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves proton environments (e.g., δ 1.3–1.6 ppm for methylene groups, δ 3.6 ppm for hydroxyl-bearing carbons). For polymer blends, differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) to assess crystallinity changes induced by this compound .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role as a structure-directing agent in ZSM-5 zeolite synthesis?

- Methodological Answer :

- Experimental Design : Vary this compound concentrations (1–10 wt%) in a silica-alumina gel precursor. Hydrothermal synthesis is conducted at 150–180°C for 24–72 hours.

- Characterization : Use X-ray diffraction (XRD) to confirm zeolite crystallinity, scanning electron microscopy (SEM) for morphology, and nitrogen adsorption for surface area analysis.

- Data Interpretation : Compare pore-size distribution (via Barrett-Joyner-Halenda analysis) to correlate diol concentration with mesopore formation .

Q. What methodologies resolve contradictions in thermal stability data for this compound-based phase change materials (PCMs)?

- Methodological Answer : Conflicting thermal stability reports (e.g., decomposition temperatures ranging from 180–220°C) may arise from impurities or heating rates. To standardize results:

- Perform thermogravimetric analysis (TGA) at controlled heating rates (5–10°C/min) under inert atmospheres.

- Use high-performance liquid chromatography (HPLC) to verify diol purity (>99%).

- Replicate studies with lauric acid blends (1:1 molar ratio) to assess eutectic effects on stability .

Q. How can the hydrogenation of adipic acid esters be optimized for high-purity this compound in lab-scale reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Ru/Al₂O₃, and Cu-Zn catalysts for selectivity. Monitor byproducts (e.g., hexanol) via GC-MS.

- Process Optimization : Use a factorial design to evaluate temperature (180–220°C), pressure (100–150 bar), and solvent polarity (water vs. ethanol).

- Yield Maximization : Employ stepwise distillation (150–200°C, 5–10 mmHg) and recrystallization (ethanol/water) to achieve ≥99% purity .

Q. What strategies evaluate hydrolysis resistance in polyurethane elastomers synthesized with this compound as a chain extender?

- Methodological Answer :

- Accelerated Aging : Immerse samples in 70°C water for 7–14 days. Measure tensile strength retention (ASTM D412) and mass loss.

- Chemical Analysis : Use FTIR to track urethane bond degradation (N-H at 3300 cm⁻¹, C=O at 1700 cm⁻¹).

- Comparative Studies : Benchmark against elastomers extended with 1,4-butanediol to quantify this compound’s hydrolytic stability .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility parameters of this compound across solvents?

- Methodological Answer :

- Standardization : Use the Hansen solubility parameter (HSP) framework. Measure solubility in polar (water, ethanol) and nonpolar (hexane) solvents at 25°C.

- Statistical Analysis : Apply ANOVA to compare literature values (e.g., 5000 g/L in water vs. 200 g/L in ethanol) and identify outliers.

- Replication : Repeat solubility tests under controlled humidity (≤30% RH) to mitigate hygroscopic effects .

Q. What experimental approaches validate the role of this compound in improving polyester flexibility without compromising hardness?

- Methodological Answer :

- Polymer Synthesis : Prepare polyester resins with this compound (5–20 mol%) and terephthalic acid.

- Mechanical Testing : Measure Young’s modulus (ISO 527) and elongation-at-break (ASTM D638).

- Morphological Analysis : Use dynamic mechanical analysis (DMA) to correlate diol content with Tg and crosslink density .

Properties

IUPAC Name |

hexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMIOPMDWAUFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-hexanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,6-hexanediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-63-7, 27236-13-1 | |

| Record name | Poly(hexamethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27236-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027265 | |

| Record name | 1,6-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208 °C | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C, 102 °C (216 °F) - closed cup | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³ | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.07 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007 | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Impurities are various diols and epsilon-caprolactone as well as traces of water. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline needles | |

CAS No. |

629-11-8, 27236-13-1 | |

| Record name | 1,6-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-HEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Hexanediol, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA319275I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

41.5 °C, 42.8 °C | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.